methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14660213
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
![methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -](/images/structure/VC14660213.png)
Molecular Formula | C18H15FN4O2 |
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Molecular Weight | 338.3 g/mol |
IUPAC Name | methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C18H15FN4O2/c1-11-16-14(18(24)25-2)10-15(12-4-6-13(19)7-5-12)21-17(16)23(22-11)9-3-8-20/h4-7,10H,3,9H2,1-2H3 |
Standard InChI Key | MGCJFDRGSKTEFZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC)CCC#N |
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key substituents include:
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2-Cyanoethyl group at position 1, introducing a nitrile moiety capable of nucleophilic addition reactions.
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4-Fluorophenyl group at position 6, enhancing lipophilicity and enabling π-π stacking interactions.
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Methyl group at position 3, contributing steric bulk and metabolic stability.
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Methyl ester at position 4, a common prodrug motif for improving bioavailability.
Molecular Formula and Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₅FN₄O₂ | |
Molecular Weight (g/mol) | 338.3 | |
IUPAC Name | Methyl 1-(2-cyanoethyl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
Density | Not reported | – |
Boiling Point | Not reported | – |
The fluorophenyl group increases logP (lipophilicity), favoring membrane permeability, while the ester group balances solubility.
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis typically involves multi-step sequences to construct the fused pyrazolo[3,4-b]pyridine core and introduce substituents:
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Core Formation: Cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or diketones under acidic or basic conditions.
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Substituent Introduction:
Catalytic Innovations
Recent patents describe palladium-catalyzed cross-coupling reactions to install aryl groups (e.g., 4-fluorophenyl) with high regioselectivity . Microwave-assisted synthesis has also reduced reaction times from hours to minutes.
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
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Nitrile Group: Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines.
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Pyrazole/Pyridine Rings: Undergo electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions.
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Methyl Ester: Hydrolyzes to a carboxylic acid under acidic or basic conditions, enabling prodrug strategies .
Derivative Libraries
Structural modifications have yielded analogs with enhanced properties:
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Anticancer Agents: Replacement of the methyl ester with a primary amide improved kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for the parent compound).
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Adenosine Receptor Modulators: Fluorine substitution at the phenyl ring increased A1 receptor binding affinity (Ki = 12 nM) .
Biological Activities and Mechanisms
Adenosine Receptor Modulation
The fluorophenyl group enhances affinity for A1 receptors (Ki = 18 nM), making it a candidate for treating neurodegenerative diseases .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus showed a MIC of 64 µg/mL, attributed to membrane disruption.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s) due to lipophilicity.
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Metabolism: Hepatic CYP3A4-mediated ester hydrolysis to the carboxylic acid .
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Excretion: Renal clearance (t₁/₂ = 4.2 h in rats).
Toxicity Data
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Acute Toxicity: LD₅₀ > 500 mg/kg in mice.
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Genotoxicity: Negative in Ames tests.
Emerging Applications and Future Directions
Therapeutic Opportunities
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Oncology: Combination therapies with checkpoint inhibitors.
Challenges and Innovations
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Solubility Limitations: Nanoparticle formulations improved aqueous solubility by 15-fold.
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Target Selectivity: Computational modeling is guiding the design of isoform-selective kinase inhibitors.
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